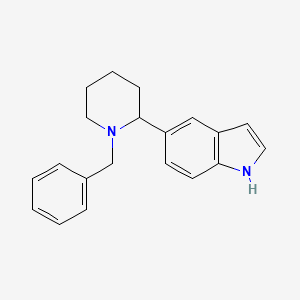
Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the quinoline ring.
Acylation: Formation of the oxo group through acylation reactions.
Esterification: Conversion of the carboxylic acid group to the ester form using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the quinoline ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use in drug discovery and development, particularly for its antimicrobial and anticancer properties.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and oxo groups could play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Nitroquinoline: Compounds with a nitro group on the quinoline ring.
Uniqueness
Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C14H16N2O5 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC 名称 |
methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3H-quinolin-1-yl)acetate |
InChI |
InChI=1S/C14H16N2O5/c1-14(2)7-12(17)15(8-13(18)21-3)11-5-4-9(16(19)20)6-10(11)14/h4-6H,7-8H2,1-3H3 |
InChI 键 |
OVJHQRQFEODNFB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




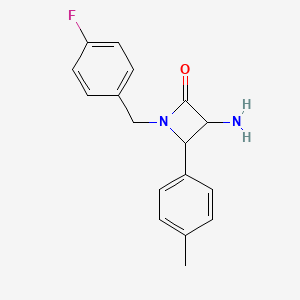
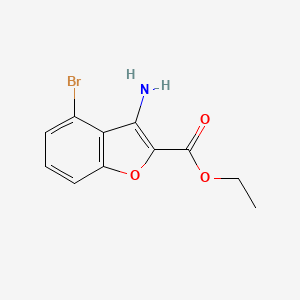
![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)
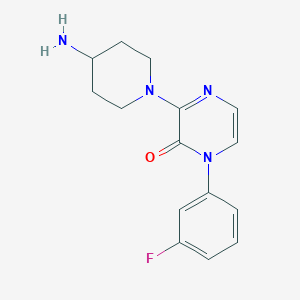
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)

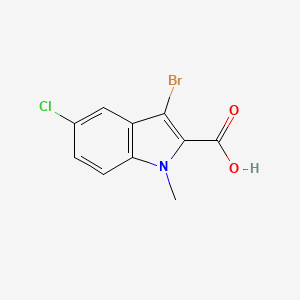

![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)

